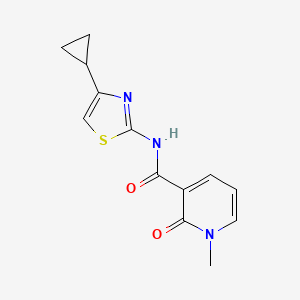

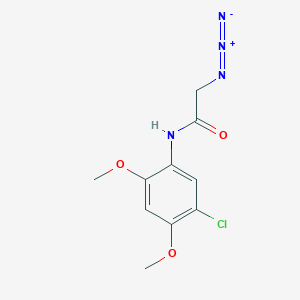

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

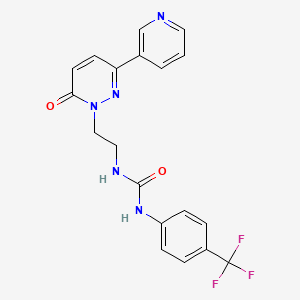

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide, also known as MBS, is a sulfamide compound that has been widely used in scientific research. This compound has shown great potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

A study presented the use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis. These compounds are stable to TFA and are readily removed under reductive acidolytic conditions, indicating their potential utility in the synthesis of peptides (S. Thennarasu, Chuan-fa Liu, 2010).

Photoinduced Oxidation Studies

Research into the photo-oxidation of benzyl methyl sulfides, including 4-methoxybenzyl methyl sulfide, has provided insights into the electron transfer processes and the formation of sulfide radical cations. This has implications for understanding the stability and reactivity of sulfide compounds in photochemical processes (M. Bettoni, T. Del Giacco, Marina Stradiotto, F. Elisei, 2015).

Inhibition of Steroid Sulfatase

A study on the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors of steroid sulfatase highlighted the importance of methoxy derivatives in removing estrogenic action while preserving inhibitory effects on steroid sulfatase activity. This has potential implications for the treatment of estrogen-dependent diseases (L. Ciobanu, V. Luu‐The, C. Martel, F. Labrie, D. Poirier, 2003).

Antimicrobial and Enzyme Inhibitor Studies

Novel Schiff bases derived from sulfamethoxazole and sulfisoxazole showed significant antimicrobial activities and inhibitory effects on carbonic anhydrase II, highlighting the therapeutic potential of sulfonamide derivatives in treating infections and enzyme-related disorders (S. Alyar, C. Şen, H. Alyar, Ş. Adem, A. Kalkancı, Ü. Özdemir, 2018).

Electrochemical and Spectroelectrochemical Properties

The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines with N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide provided insights into their electrochemical and spectroelectrochemical properties, which are crucial for their application in photodynamic therapy and as sensors (H. Kantekin, Gülpınar Sarkı, A. Koca, O. Bekircan, A. Aktaş, R. Z. U. Kobak, M. B. Sağlam, 2015).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-13-3-5-14(6-4-13)11-17-22(19,20)18-12-15-7-9-16(21-2)10-8-15/h3-10,17-18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAHNZHOEOJWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)

![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)

![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)